molecular formula C13H10BrNO2 B3305727 5-Bromo-2-cyclopropylquinoline-4-carboxylic acid CAS No. 923739-64-4

5-Bromo-2-cyclopropylquinoline-4-carboxylic acid

Cat. No.: B3305727
CAS No.: 923739-64-4
M. Wt: 292.13 g/mol
InChI Key: VAGWZHPBGKJRFB-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropylquinoline-4-carboxylic acid (CAS 923739-64-4) is a high-purity, halogenated quinoline derivative supplied with a typical purity of ≥95% . This compound serves as a versatile and critical building block in organic synthesis and medicinal chemistry research, particularly for the development of novel pharmaceutical candidates. Its molecular structure, which features a bromine atom, a cyclopropyl group, and a carboxylic acid functional group on a quinoline core, allows for multiple sites of chemical modification . The reactive bromine atom enables further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create more complex structures. Meanwhile, the carboxylic acid group can be readily converted to amides or esters, facilitating its use as a precursor in drug discovery programs . Research into similar quinoline-4-carboxylic acid derivatives highlights their significant value as key intermediates in synthesizing compounds with potential biological activities, including anti-inflammatory and anti-platelet agents . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-cyclopropylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-9-2-1-3-10-12(9)8(13(16)17)6-11(15-10)7-4-5-7/h1-3,6-7H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGWZHPBGKJRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=CC=C3)Br)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 5 Bromo 2 Cyclopropylquinoline 4 Carboxylic Acid and Its Analogs

Classical Approaches in Quinoline-4-carboxylic Acid Synthesis

Traditional methods for quinoline (B57606) synthesis, primarily the Pfitzinger and Doebner reactions, have been foundational in heterocyclic chemistry. These reactions, while effective, often face limitations such as harsh reaction conditions and limited substrate scope, prompting numerous modifications over the years. imist.maresearchgate.net

Pfitzinger Reaction Modalities

The Pfitzinger reaction, discovered in the late 19th century, involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group under basic conditions to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction mechanism initiates with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to afford the final quinoline product. wikipedia.org

The versatility of the Pfitzinger reaction has been demonstrated in the synthesis of various quinoline-4-carboxylic acid derivatives. researchgate.netjocpr.com For instance, the reaction of 5-substituted isatins with 4'-bromoacetophenone (B126571) has been utilized to create precursors for more complex molecules. nih.gov However, the classical Pfitzinger reaction can be limited by low yields and the requirement for strong alkaline conditions. imist.masciencemadness.org To address these drawbacks, modifications such as performing the reaction in water or using enaminones as the carbonyl component have been developed, offering a simpler and more efficient one-pot synthesis. researchgate.net

Table 1: Examples of Pfitzinger Reaction Modifications
ReactantsConditionsProductKey Advantage
Isatin, EnaminonesAqueous NaOH or KOH, refluxSubstituted quinoline-4-carboxylic acidsHigh yields (75-90%), one-pot procedure. researchgate.net
5-Substituted isatins, 4'-BromoacetophenoneKOH, EtOH/H₂O, reflux2-(4-bromophenyl)-quinoline-4-carboxylic acid derivativesAccess to precursors for Suzuki coupling. nih.gov

Doebner Reaction Modifications and Scope

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids, involving the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org This three-component reaction is particularly useful for synthesizing 2-substituted quinoline-4-carboxylic acids. researchgate.net The reaction mechanism is thought to proceed through either an initial aldol (B89426) condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, or the formation of a Schiff base between the aniline and aldehyde, which then reacts with pyruvic acid. wikipedia.org

While the Doebner reaction is a valuable synthetic tool, it can be hampered by low yields and harsh conditions. imist.mamdpi.com To overcome these challenges, various modifications have been introduced, including the use of catalysts and alternative reaction media. For instance, the use of a recyclable oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a one-pot, three-component Doebner reaction has been shown to be effective. researchgate.net These advancements have expanded the scope of the Doebner reaction, allowing for the synthesis of a wider range of quinoline-4-carboxylic acid derivatives with improved efficiency. imist.manih.gov

Modern Synthetic Strategies for Cyclopropyl- and Bromine-Substituted Quinoline Systems

The introduction of cyclopropyl (B3062369) and bromine substituents onto the quinoline core requires more sophisticated synthetic methodologies. Modern approaches focus on efficiency, atom economy, and the ability to introduce functional groups with high selectivity.

One-Pot and Multicomponent Reaction Development

One-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for the synthesis of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. nih.govbeilstein-journals.org These reactions are particularly well-suited for constructing diverse libraries of compounds for drug discovery. nih.gov The Doebner reaction itself is a classic example of a three-component reaction. mdpi.com

Recent developments in MCRs have provided new avenues for the synthesis of substituted quinolines. For example, a one-pot synthesis of quinoline-4-carboxylic acids has been achieved through the Pfitzinger reaction of isatin with enaminones in water, offering a green and efficient method. researchgate.net Furthermore, the Ugi four-component reaction has been utilized to create isatin-based hybrids, showcasing the versatility of MCRs in generating complex molecular architectures. beilstein-journals.org

Catalytic Synthesis Protocols

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that are otherwise difficult or impossible to achieve. mdpi.com Transition metal catalysis, in particular, has revolutionized the synthesis of heterocyclic compounds, including quinolines. mdpi.comresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnobelprize.org These reactions are characterized by their mild reaction conditions and high functional group tolerance, making them ideal for the late-stage functionalization of complex molecules. nobelprize.org

In the context of quinoline synthesis, palladium catalysis has been employed in various ways. For instance, a one-step synthesis of quinolines has been developed via the palladium-catalyzed cross-coupling of cyclopropanols with ortho-bromoanilines. thieme-connect.com This method is particularly relevant for the synthesis of 2-cyclopropylquinolines. The synthesis of quinolin-2(1H)-ones has been achieved through palladium-catalyzed Heck coupling and cyclization. nih.gov

The Suzuki reaction is another powerful palladium-catalyzed transformation that has been utilized in the synthesis of quinoline derivatives. nih.gov This reaction involves the coupling of an organoboron compound with an organohalide. For example, 2-(4-bromophenyl)-quinoline-4-carboxylic acid precursors, synthesized via the Pfitzinger reaction, can be further functionalized using the Suzuki coupling to introduce a variety of substituents at the 4'-position of the phenyl ring. nih.gov The presence of a bromine atom on the quinoline ring, as in 5-Bromo-2-cyclopropylquinoline-4-carboxylic acid, provides a handle for further diversification through such cross-coupling reactions. scispace.com

Table 2: Examples of Palladium-Catalyzed Reactions in Quinoline Synthesis
Reaction TypeReactantsCatalyst/ConditionsProductReference
Cross-CouplingCyclopropanols, ortho-BromoanilinesPalladium catalyst2-Cyclopropylquinolines thieme-connect.com
Heck Coupling/Cyclization2-Iodoaniline, α,β-Unsaturated carbonyl compoundsPd(OAc)₂, PPh₃, NaOAc3-Substituted quinolin-2(1H)-ones nih.gov
Suzuki Coupling2-(4-bromophenyl)-quinoline-4-carboxylic acid esters, Arylboronic acidsPd(PPh₃)₄, K₂HPO₄2-(Biphenyl)-quinoline-4-carboxylic acid derivatives nih.gov
Organocatalysis and Biocatalysis in Quinoline Synthesis

The synthesis of quinoline scaffolds, the core of this compound, has increasingly benefited from the principles of green chemistry, with organocatalysis and biocatalysis emerging as powerful, environmentally benign alternatives to traditional metal-catalyzed methods. researchgate.netnih.gov These approaches avoid the use of toxic and expensive heavy metals, aligning with the growing demand for sustainable chemical processes. nih.gov

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has been successfully applied to the construction of the quinoline core. researchgate.net Various organocatalyzed reactions have been developed, offering metal-free pathways to functionalized quinolines. nih.gov For instance, TsOH-catalyzed three-component reactions of aromatic aldehydes, amines, and ferrocenylacetylene in water have been developed for the synthesis of 4-ferrocenylquinoline derivatives, minimizing the reliance on metal catalysts and organic solvents. researchgate.net

Biocatalysis, which utilizes enzymes to catalyze chemical transformations, offers remarkable selectivity and efficiency under mild reaction conditions. In the context of quinoline synthesis, enzymes like monoamine oxidase (MAO-N) have been employed for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives. northumbria.ac.uk This biocatalytic approach provides an effective and sustainable method for synthesizing these important heterocyclic compounds. northumbria.ac.uk Furthermore, a chemo-enzymatic sequence involving horseradish peroxidase (HRP) has been developed to convert N-cyclopropyl-N-alkylanilines into 2-quinolones, demonstrating the versatility of biocatalysis in constructing quinoline-related structures. northumbria.ac.uk

The integration of organocatalysis and biocatalysis into synthetic routes not only enhances the green profile of quinoline synthesis but also opens avenues for the creation of novel analogs with diverse functionalities. These methodologies are poised to play a crucial role in the future development of efficient and sustainable syntheses of complex quinoline derivatives.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of quinoline derivatives has gained significant traction, aiming to reduce the environmental impact of chemical processes. ijpsjournal.comeurekaselect.com Traditional methods for quinoline synthesis often involve hazardous reagents, harsh reaction conditions, and the generation of substantial waste. nih.gov In contrast, green chemistry focuses on waste prevention, atom economy, and the use of less hazardous chemicals and safer solvents. ijpsjournal.com

Key green strategies in quinoline synthesis include the use of environmentally benign catalysts and solvents. researchgate.net Catalysts such as p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix rsc.orgarene (CX4SO3H), and cerium nitrate (B79036) have been effectively used. researchgate.net The replacement of toxic organic solvents with greener alternatives like water and ethanol (B145695) further enhances the eco-friendliness of these synthetic routes. researchgate.nettandfonline.com

One-pot multi-component reactions are particularly advantageous as they reduce the number of synthetic steps, minimize waste, and save time and energy. nih.govresearchgate.net These strategies often lead to high yields of the desired quinoline products under milder conditions. The development of such efficient and sustainable methods is crucial for the large-scale production of quinoline-based compounds in the pharmaceutical and other industries. ijpsjournal.comnih.gov

Microwave-Assisted and Solvent-Free Reaction Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in the synthesis of quinoline derivatives, offering significant advantages over conventional heating methods. researchgate.net Microwave irradiation facilitates rapid and uniform heating of reaction mixtures, leading to dramatically reduced reaction times, increased product yields, and often improved selectivity. researchgate.nettandfonline.com This technique aligns well with the principles of green chemistry by enhancing energy efficiency and minimizing waste generation. ijpsjournal.comtandfonline.com

A particularly attractive application of microwave technology is in solvent-free reactions. By eliminating the need for often toxic and volatile organic solvents, these "neat" reactions further enhance the environmental credentials of the synthetic process. tandfonline.comtandfonline.com For example, the synthesis of quinolines from 2-aminobenzophenones and ketones has been successfully achieved under solvent-free microwave conditions, using reagents like poly(N,N′-dibromo-N,N′-dimethylenebenzene-1,3-disulfonamide) (PBBS) or N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA). tandfonline.com This approach not only avoids hazardous solvents but also simplifies product purification. tandfonline.com

The combination of microwave irradiation with solvent-free conditions has been applied to various named reactions for quinoline synthesis, including the Friedländer synthesis. benthamdirect.com For instance, using an ionic liquid like [Bmim]HSO4 as a catalyst under microwave irradiation allows for the efficient, solvent-free synthesis of a diverse range of quinoline derivatives in high yields. benthamdirect.com Similarly, catalyst-free microwave-assisted Friedländer synthesis has been shown to provide higher yields of 8-hydroxyquinolines compared to conventional heating. rsc.org

The following table summarizes some examples of microwave-assisted and solvent-free syntheses of quinoline derivatives:

Reaction TypeReactantsCatalyst/ReagentConditionsYieldReference
Friedländer Synthesis2-aminoaryl aldehydes and ketones[Bmim]HSO4Microwave, Solvent-freeHigh benthamdirect.com
Friedländer Synthesis2-amino-3-hydroxybenzaldehyde and ketonesNoneMicrowave, Ethanol72% rsc.org
Combes-type reaction2-aminobenzophenones and ketonesTBBDA or PBBSMicrowave, Solvent-freeGood to excellent tandfonline.com
Multi-component reactionAnilines, aryl aldehydes, styrenep-sulfonic acid calix rsc.orgareneMicrowave, Neat40-68% rsc.org
Multi-component reactionArylamine, arylaldehydes, methyl propiolateFe3O4-TDSN-Bi(III)Microwave, 80 °C85-97% rsc.org

Challenges and Innovations in Regioselective Bromination of Quinoline Cores

Regioselective bromination of the quinoline core is a critical step in the synthesis of this compound and its analogs. The position of the bromine atom significantly influences the biological activity of the final compound. However, achieving high regioselectivity during the electrophilic substitution of the quinoline ring can be challenging due to the presence of multiple reactive sites. gelisim.edu.tr

The reactivity of the quinoline nucleus towards electrophilic attack is influenced by the directing effects of the nitrogen atom and any existing substituents. The benzene (B151609) ring is generally more susceptible to electrophilic substitution than the pyridine (B92270) ring. The precise position of bromination can be controlled by carefully selecting the brominating agent, solvent, and reaction temperature. researchgate.net

For instance, the bromination of 8-substituted quinolines has been investigated to achieve selective substitution. researchgate.net The nature of the substituent at the 8-position can direct the incoming bromine to either the 5- or 7-position. Molecular bromine is a commonly used reagent for these transformations. gelisim.edu.tr In some cases, a mixture of mono- and di-bromo derivatives may be obtained, necessitating careful optimization of reaction conditions to favor the desired product. researchgate.net

Recent innovations in this area focus on developing milder and more selective bromination methods. This includes the use of N-bromosuccinimide (NBS) as a brominating agent, often in the presence of an acid catalyst. orgsyn.org The choice of solvent can also play a crucial role in controlling the regioselectivity. For example, carrying out the bromination in sulfuric acid can facilitate the formation of specific bromo-substituted quinoline isomers. orgsyn.org

Furthermore, advanced strategies involving C-H activation have emerged as a powerful tool for the regioselective functionalization of quinolines. nih.gov These methods, often employing transition metal catalysts, allow for the direct introduction of functional groups at specific positions of the quinoline ring with high precision, offering a more efficient and atom-economical approach compared to traditional methods. nih.gov

Precursor and Intermediate Chemical Transformations Leading to this compound

The synthesis of this compound involves a series of key chemical transformations to construct the quinoline core and introduce the necessary functional groups. A common and versatile method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction. nih.gov This reaction typically involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, in the presence of a base. nih.govresearchgate.net

To introduce the 2-cyclopropyl substituent, a precursor such as a cyclopropyl ketone can be utilized in the Pfitzinger reaction. The subsequent regioselective bromination at the 5-position would then lead to the target molecule.

An alternative approach is the Doebner reaction, which is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid. nih.gov This method allows for the direct synthesis of quinoline-4-carboxylic acids. For the synthesis of the target compound, a bromo-substituted aniline could be used as a starting material.

The synthesis of key intermediates is crucial for the successful construction of the final product. For example, the synthesis of 2-arylquinoline-4-carboxylic acids can be achieved through a one-pot reaction of an aniline, various benzaldehyde (B42025) compounds, and pyruvic acid, often facilitated by a catalyst. researchgate.net

Once the quinoline-4-carboxylic acid core is assembled, further transformations may be necessary. For instance, if the synthesis starts with an unbrominated quinoline, a regioselective bromination step, as discussed in the previous section, would be required. The carboxylic acid group can also be converted to other functional groups, such as esters or amides, to generate a library of analogs for structure-activity relationship studies. nih.govresearchgate.net

Chemical Reactivity and Derivatization Strategies of 5 Bromo 2 Cyclopropylquinoline 4 Carboxylic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the quinoline (B57606) ring is a versatile handle for a variety of chemical transformations, primarily through nucleophilic acyl substitution.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a fundamental derivatization. Standard methods like Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), are generally effective for quinoline-4-carboxylic acids. researchgate.netresearchgate.net Alternatively, for substrates sensitive to strong acids, milder conditions can be employed. These include reactions with alkyl halides in the presence of a base or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activating agent such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Amidation: The synthesis of amides from 5-bromo-2-cyclopropylquinoline-4-carboxylic acid can be achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents used for amide bond formation include carbodiimides (e.g., EDC, DCC) or phosphonium (B103445) and aminium reagents (e.g., HATU, HOBt). These reagents convert the carboxylic acid into a more reactive intermediate in situ, which is then readily attacked by the amine nucleophile to form the corresponding amide. The choice of solvent and base is crucial for optimizing reaction yields and minimizing side reactions.

Table 1: Common Reagents for Esterification and Amidation

Transformation Reagent Class Specific Examples
Esterification Acid Catalysis H₂SO₄, TsOH with Alcohol
Coupling Agents DCC/DMAP with Alcohol
Alkylating Agents Alkyl Halide with Base (e.g., Cs₂CO₃)
Amidation Carbodiimides EDC, DCC (often with HOBt)
Aminium/Uronium HATU, HBTU (with a non-nucleophilic base like DIPEA)
Phosphonium BOP, PyBOP

This table is generated based on general organic synthesis principles and may not reflect experimentally verified conditions for this compound.

Decarboxylation Pathways

The removal of the carboxylic acid group from quinoline-4-carboxylic acids can be accomplished, although it often requires forcing conditions. Thermal decarboxylation can sometimes be achieved by heating the compound, potentially in the presence of a copper catalyst or in a high-boiling point solvent. The stability of the resulting carbanion intermediate at the 4-position of the quinoline ring influences the ease of this reaction. For some quinoline-4-carboxylic acids, decarboxylation has been noted as an unwanted side reaction during other transformations, particularly under basic conditions at elevated temperatures.

Modifications at the Bromine Position

The bromine atom at the 5-position is a key site for introducing structural diversity, primarily through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) of the bromine on the quinoline ring is challenging due to the electron-rich nature of the aromatic system. Such reactions typically require highly activated substrates (i.e., with strong electron-withdrawing groups positioned ortho or para to the leaving group) and potent nucleophiles under harsh conditions. For 5-bromoquinolines, SNAr reactions are generally not facile unless additional activating factors are present.

Cross-Coupling Reactions for Structural Diversification (e.g., Suzuki-Miyaura Coupling)

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used reaction to form a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This reaction is known for its high functional group tolerance and generally mild conditions, making it suitable for complex molecules. A typical catalytic system involves a palladium(0) source, a phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate. This strategy would allow for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the 5-position of the quinoline core.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

Component Examples
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃
Solvent Toluene, Dioxane, DMF, THF/Water mixtures
Boron Reagent Arylboronic acids, Heteroarylboronic acids, Vinylboronic esters

This table represents typical conditions for Suzuki-Miyaura reactions on aryl bromides and would require optimization for the specific substrate, this compound.

Transformations Involving the Cyclopropyl (B3062369) Group

The cyclopropyl group attached to the 2-position of the quinoline ring is generally a stable moiety. Due to its high s-character and ring strain, it can influence the electronic properties of the quinoline system. While direct synthetic transformations on an unactivated cyclopropyl ring are not common under typical laboratory conditions, certain reactions are possible.

In the context of drug metabolism, cyclopropyl groups can sometimes undergo oxidative metabolism mediated by cytochrome P450 enzymes, potentially leading to ring-opened or hydroxylated products. However, from a synthetic standpoint, the cyclopropyl ring is robust. Reactions targeting other parts of the molecule, such as the carboxylic acid or the bromo substituent, are unlikely to affect the cyclopropyl group unless highly reactive radical or harsh oxidative/reductive conditions are employed. Its primary role in derivatization strategies is often as a stable, lipophilic, and conformationally rigid substituent that can be used to probe structure-activity relationships.

N-Alkylation and N-Acylation Reactions on the Quinoline Nitrogen

The nitrogen atom within the quinoline ring of this compound possesses a lone pair of electrons, rendering it basic and nucleophilic. This inherent reactivity allows for electrophilic attack at the nitrogen, leading to the formation of quaternary quinolinium salts through N-alkylation and N-acylation reactions. These derivatization strategies are fundamental in modifying the electronic properties, solubility, and biological activity of the quinoline scaffold.

N-Alkylation involves the reaction of the quinoline nitrogen with an alkylating agent, typically an alkyl halide (such as methyl iodide or benzyl (B1604629) bromide) or an alkyl sulfate (B86663). The reaction proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkylating agent. This results in the formation of a new carbon-nitrogen bond and a positively charged quinolinium cation, with the halide or sulfate acting as the counter-ion. The resulting N-alkylated products often exhibit altered pharmacological properties and can serve as intermediates for further synthetic transformations.

N-Acylation occurs when the quinoline nitrogen reacts with an acylating agent, such as an acyl chloride or an acid anhydride. Similar to alkylation, this reaction forms a positively charged N-acylquinolinium salt. These salts are generally highly reactive and can be effective acylating agents themselves or can undergo subsequent reactions. The introduction of an acyl group can significantly influence the molecule's steric and electronic characteristics.

While these reactions are characteristic of the quinoline core, specific studies detailing the N-alkylation and N-acylation of this compound are not extensively reported in publicly available literature. However, the expected transformations based on the fundamental reactivity of the quinoline nucleus are summarized below.

Table 1: Potential N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Class Specific Reagent Example Expected Product Structure
N-Alkylation Alkyl Halide Methyl Iodide (CH₃I) 5-Bromo-2-cyclopropyl-1-methyl-4-carboxyquinolinium iodide
N-Alkylation Alkyl Halide Benzyl Bromide (BnBr) 1-Benzyl-5-bromo-2-cyclopropyl-4-carboxyquinolinium bromide
N-Acylation Acyl Chloride Acetyl Chloride (CH₃COCl) 1-Acetyl-5-bromo-2-cyclopropyl-4-carboxyquinolinium chloride

Exploiting this compound as a Building Block in Complex Molecule Synthesis

This compound is a highly functionalized molecule that serves as a versatile scaffold for the synthesis of more complex chemical entities, particularly in the field of medicinal chemistry. Its utility as a building block stems from the presence of multiple distinct reactive sites: the carboxylic acid group, the bromine atom on the benzene (B151609) ring, and the quinoline core itself. Each of these sites can be selectively modified to construct a diverse library of derivatives.

Carboxylic Acid Moiety (C4-Position): The -COOH group is a key handle for derivatization. It can be readily converted into a wide range of functional groups. For instance, esterification with various alcohols can modulate the compound's lipophilicity. Amidation, through coupling with primary or secondary amines, is a common strategy to introduce new substituents and build larger molecular architectures, often leading to compounds with significant biological activity. The carboxylic acid can also be reduced to an alcohol or converted to an acyl halide to facilitate further reactions.

Bromo-Substituent (C5-Position): The bromine atom is a valuable functional group for carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly well-suited for palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with boronic acids can introduce new aryl or alkyl groups. A Buchwald-Hartwig amination can be used to install primary or secondary amines, and Sonogashira couplings can introduce alkyne fragments. These transformations are powerful tools for elaborating the core structure.

Quinoline Core and Cyclopropyl Group (C2-Position): The rigid, heterocyclic quinoline skeleton provides a defined three-dimensional orientation for the substituents. The cyclopropyl group at the C2-position is a known bioisostere for other groups and can contribute to metabolic stability and binding affinity in biological targets. The combination of these structural features makes the parent molecule an attractive starting point for designing novel therapeutic agents.

The strategic combination of reactions at these different sites allows for the systematic construction of complex molecules with tailored properties.

Table 2: Synthetic Potential as a Molecular Building Block

Functional Group Reaction Type Reagents/Catalysts Resulting Structure/Derivative Class
Carboxylic Acid Amide Coupling Amines (R-NH₂), Coupling agents (e.g., HATU, EDC) Quinoline-4-carboxamides
Carboxylic Acid Esterification Alcohols (R-OH), Acid catalyst Quinoline-4-carboxylates
Bromo Group Suzuki Coupling Aryl/Alkyl Boronic Acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base 5-Aryl/Alkyl-2-cyclopropylquinoline derivatives
Bromo Group Buchwald-Hartwig Amination Amines (R₂NH), Pd catalyst, Ligand, Base 5-(Amino)-2-cyclopropylquinoline derivatives

Mechanistic Basis of Biological Interactions and Target Research for Quinoline Carboxylic Acids

General Biological Activity Profiles of Quinoline (B57606) Carboxylic Acid Derivatives

Quinoline carboxylic acid derivatives represent a significant class of heterocyclic compounds that have been extensively investigated for their wide spectrum of pharmacological activities. ijpsr.com These compounds are characterized by a quinoline core structure, which is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, with a carboxylic acid group attached. The versatility of the quinoline scaffold allows for various substitutions, leading to a diverse library of molecules with a range of biological properties. ijpsr.com

Research has demonstrated that quinoline and its derivatives are pivotal in the development of new therapeutic agents. ijpsr.com The biological activities associated with this class of compounds are extensive and include antimicrobial, antiviral, antitumor, and anti-inflammatory effects. ijpsr.comresearchgate.netnih.govnih.gov The specific nature and position of substituents on the quinoline ring play a crucial role in determining the pharmacological activities and target specificities of these derivatives. nih.gov For instance, the presence of a carboxylic acid moiety has been linked to cyclooxygenase (COX) inhibition, highlighting the importance of this functional group in mediating anti-inflammatory responses. nih.gov

The broad biological profile of quinoline carboxylic acid derivatives has made them attractive candidates for drug discovery and development across various therapeutic areas. ijpsr.com

Quinoline carboxylic acid derivatives have a well-established history as antimicrobial agents, with some compounds exhibiting potent activity against both Gram-positive and Gram-negative bacteria. semanticscholar.orgbiointerfaceresearch.com The antibacterial action of some quinolone derivatives is associated with their ability to disrupt the LptA-LptC interaction in Gram-negative bacteria, which is a crucial part of the lipopolysaccharide (LPS) transport pathway. semanticscholar.org

Studies have shown that certain novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids are particularly effective against Gram-negative microorganisms and Staphylococcus aureus. nih.gov For example, compounds like 1,4-dihydro-1-methoxy-6,7-methylenedioxy-4-oxo-3-quinolinecarboxylic acid have demonstrated significant in vitro antigram-negative activity. nih.gov The antimicrobial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against various bacterial strains. biointerfaceresearch.com

Furthermore, research into quinoline-thiazole derivatives has revealed significant antibacterial activity against S. aureus. acs.org The mechanism of action for many quinoline-based antimicrobials involves the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. acs.org This targeted approach disrupts bacterial proliferation, leading to a bactericidal effect. The structural similarities between bacterial and eukaryotic topoisomerase II enzymes necessitate careful design to ensure selectivity and minimize potential side effects. acs.org

The quinoline scaffold is a key component in a variety of compounds that exhibit significant antiviral properties. nih.gov Derivatives of quinoline carboxylic acid have been investigated for their efficacy against a range of viruses. researchgate.net For instance, studies on 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids have demonstrated their activity against orthopoxviruses. researchgate.net

One area of investigation has focused on functional group tolerance in 4-quinoline carboxylic acid derivatives to enhance antiviral potency. nih.gov It was found that replacing a chlorine atom at the C(7) position with fluorine can significantly increase activity. nih.gov In contrast, substitutions with trifluoromethoxy, trifluoromethyl, and methoxy (B1213986) groups were shown to be less effective or inactive. nih.gov

These findings underscore the importance of specific structural modifications in the design of quinoline-based antiviral agents. The versatility of the quinoline ring system allows for the synthesis of a wide array of derivatives, providing a valuable platform for the development of novel antiviral therapeutics. nih.gov

Quinoline carboxylic acid derivatives have emerged as a promising class of compounds in the field of oncology, with numerous studies highlighting their antitumor and anticancer properties. researchgate.netnih.govnih.gov These compounds have demonstrated the ability to reduce the viability of various cancer cell lines, including those of the cervix (HeLa), breast (MCF7), and colon (SW620). researchgate.netnih.gov

Certain quinoline-4-carboxylic acid derivatives have shown remarkable growth inhibition capacities against the MCF7 breast cancer cell line. researchgate.netnih.gov For example, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid displayed a significant reduction in the cellular growth of MCF-7 cells. nih.gov The anticancer effects of these compounds are often concentration-dependent and can be comparable to or even exceed the potency of established chemotherapeutic agents like cisplatin. researchgate.netnih.gov

The molecular mechanisms underlying the anticancer activity of quinoline derivatives are diverse. One prominent mechanism is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. nih.gov Additionally, some derivatives are believed to exert their cytotoxic effects through the chelation of divalent metals, a process facilitated by the coplanarity and proximity of the carboxylic acid group and the nitrogen atom in the quinoline ring. researchgate.netnih.gov Research has also pointed to the potential of these compounds to induce apoptosis in cancer cells. nih.gov

Below is a table summarizing the cytotoxic activity of selected quinoline carboxylic acid derivatives against various cancer cell lines.

CompoundCancer Cell LineActivityReference
Quinoline-2-carboxylic acid Cervical HELASignificant cytotoxicity researchgate.netnih.gov
Quinoline-4-carboxylic acid Mammary MCF7Remarkable growth inhibition researchgate.netnih.gov
1,2-dihydro-2-oxo-4-quinoline carboxylic acids Mammary MCF7Remarkable growth inhibition researchgate.netnih.gov
6-hydroxy-2-(4-methoxyphenyl) quinoline-4-carboxylic acid (M1) Hepatocellular carcinoma (HepG2)IC50 of 88.6 µg/mL nih.gov
2-(4-chlorophenyl)-6-hydroxyquinoline-4-carboxylic acid (M3) Hepatocellular carcinoma (HepG2)IC50 of 43.62 µg/mL nih.gov
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) Breast cancer (MCF-7)82.9% reduction in cellular growth nih.gov
2-phenyl-4,6-disubstituted quinolines Various (HePG-2, HCT-116, MCF-7, PC3, Hela)IC50 range of 5.6-19.2 µg/ml researchgate.net

Quinoline carboxylic acid derivatives have been identified as possessing significant anti-inflammatory properties, adding to their diverse therapeutic potential. nih.govnih.gov Studies have shown that certain quinoline-4-carboxylic and quinoline-3-carboxylic acids exhibit appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in mouse macrophages, with potencies comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.netnih.gov

The mechanism of anti-inflammatory action for some quinoline derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. nih.gov The presence of a carboxylic acid group on the quinoline scaffold is thought to be a key determinant for this COX-inhibitory activity. nih.gov This highlights a clear structure-activity relationship, where the nature and position of substituents on the quinoline ring dictate the pharmacological activity and target specificity. nih.gov

Beyond their anti-inflammatory effects, quinoline derivatives have been explored for a range of other therapeutic applications, demonstrating their versatility as pharmacological agents. ijpsr.com

Identification and Validation of Molecular Targets

The diverse biological activities of quinoline carboxylic acid derivatives are a result of their interaction with various molecular targets within the body. Identifying and validating these targets is a crucial step in understanding their mechanisms of action and for the rational design of more potent and selective therapeutic agents. Research in this area has focused on a number of key proteins and enzymes that are implicated in the pathogenesis of various diseases.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) has been identified as a significant molecular target for quinoline carboxylic acid derivatives. nih.gov This enzyme plays a critical role in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell growth and proliferation. nih.gov Inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression, making it an attractive target for the development of therapies for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. nih.gov

A number of 2-substituted quinoline-4-carboxylic acids have been synthesized and evaluated for their inhibitory activity against human DHODH (hDHODH). nih.gov Structure-guided design approaches have led to the discovery of potent quinoline-based analogues with IC50 values in the nanomolar range. acs.org For example, a potent quinoline-based analogue, compound 41, was discovered with a DHODH IC50 of 9.71 ± 1.4 nM. nih.gov These inhibitors are designed to fit into the brequinar-binding pocket of the enzyme, forming new electrostatic interactions that enhance their inhibitory potency. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is another important molecular target for quinoline derivatives in the context of cancer therapy. nih.gov EGFR is a tyrosine kinase that plays a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and survival. nih.gov Dysregulation of EGFR signaling is a common feature in many types of cancer, making it a key target for therapeutic intervention. nih.gov

Several quinoline derivatives have been designed and synthesized as EGFR tyrosine kinase inhibitors. nih.govnih.gov For instance, Schiff's base derivatives bearing both nitroimidazole and quinoline nuclei have shown potential as EGFR inhibitors, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov The design of these inhibitors is often based on the structures of approved EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, which feature a 4-anilinoquinazoline (B1210976) core. nih.gov Molecular hybridization strategies are employed to combine the key pharmacophoric features of known EGFR-TK inhibitors within a quinoline scaffold, leading to the development of potent new derivatives. nih.gov

The table below presents data on the inhibitory activity of selected quinoline derivatives against these enzymes.

Compound Class/DerivativeTarget EnzymeInhibitory Activity (IC50)Reference
Quinoline-based analogue 41 Dihydroorotate Dehydrogenase (DHODH)9.71 ± 1.4 nM nih.gov
Quinoline-based analogue 43 Dihydroorotate Dehydrogenase (DHODH)26.2 ± 1.8 nM nih.gov
Schiff's base quinoline derivative (Compound 50) EGFR tyrosine kinase0.12 ± 0.05 μM nih.gov
4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile (Quinoline 45) EGFR5 nM nih.gov
Quinoline derivative 6d EGFR-TK0.18 μM nih.gov
Quinoline derivative 8b EGFR-TK0.08 μM nih.gov

Receptor Interaction Analysis

The biological activity of quinoline carboxylic acids, including analogues of 5-Bromo-2-cyclopropylquinoline-4-carboxylic acid, is often predicated on their interaction with specific biological receptors, primarily enzymes. Research has identified several key protein targets where these compounds can bind and modulate activity, leading to downstream cellular effects.

One of the most well-documented targets for quinoline-4-carboxylic acid derivatives is dihydroorotate dehydrogenase (DHODH) , a crucial enzyme in the de novo pyrimidine biosynthetic pathway. nih.govnih.gov Inhibition of DHODH depletes the cell of necessary pyrimidines for DNA and RNA synthesis, thereby halting cell proliferation. nih.gov X-ray crystallography studies of DHODH in complex with quinoline-4-carboxylic acid inhibitors, such as brequinar (B1684385) analogues, have provided detailed insights into the specific interactions within the enzyme's binding pocket. nih.gov

The binding is characterized by several key interactions:

The carboxylate group at the C(4) position of the quinoline ring is essential for activity, forming a salt bridge with a conserved arginine residue (e.g., Arg136 in human DHODH) and a hydrogen bond with a glutamine residue (Gln47). nih.govacs.org

The quinoline core and its substituents at the C(2) position engage in hydrophobic interactions with nonpolar residues lining a channel in the enzyme. nih.govacs.org Residues such as methionine, leucine, alanine, and phenylalanine contribute to the stabilization of the inhibitor-enzyme complex. nih.govacs.org

Strategic placement of hydrogen bond accepting groups on the quinoline scaffold can lead to the formation of new, favorable interactions with residues like threonine (T63) and tyrosine (Y356) in the binding pocket, sometimes mediated by a water molecule. nih.govnih.govacs.org

Table 1: Key Receptor Interactions for Quinoline-4-Carboxylic Acid Analogues
Target EnzymeKey Interacting ResiduesType of InteractionReference
Dihydroorotate Dehydrogenase (DHODH)Arg136, Gln47Salt bridge and hydrogen bond with C(4)-carboxylate nih.govacs.org
Met43, Leu58, Ala59, Phe62Hydrophobic interactions with quinoline core and C(2)-substituent nih.govacs.org
Thr63, Tyr356Novel hydrogen bonds with strategically placed functional groups nih.govnih.govacs.org
Histone Deacetylase 3 (HDAC3)Zinc ion in the active siteCoordination with a zinc-binding group (ZBG) appended to the quinoline scaffold nih.gov
Sirtuin 3 (SIRT3)Not specifiedSpecific binding pattern in the active site frontiersin.org
N-myristoyltransferase (NMT)Not specifiedPredicted binding via in silico screening nih.gov

Beyond DHODH, other enzymes have been identified as targets for variously substituted quinoline-4-carboxylic acids. A study on 2-phenylquinoline-4-carboxylic acid derivatives found that these compounds can act as inhibitors of histone deacetylases (HDACs) , with some analogues showing selectivity for HDAC3. nih.gov In this context, the quinoline-4-carboxylic acid moiety serves as a "cap" group that interacts with the outer regions of the enzyme's active site, while a zinc-binding group is appended to the structure to chelate the catalytic zinc ion. nih.gov

Furthermore, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent inhibitors of sirtuin 3 (SIRT3) , a class III histone deacetylase. frontiersin.org Molecular docking studies suggest a specific binding pattern within the SIRT3 active site that accounts for the observed inhibitory activity. frontiersin.org

In silico target fishing studies on a series of 2-aryl-quinoline-4-carboxylic acids have also suggested N-myristoyltransferase (NMT) of Leishmania major as a potential biological target, indicating the broad therapeutic potential of this class of compounds against various pathogens. nih.gov

DNA/RNA Binding Investigations

Direct interaction with nucleic acids is another potential mechanism of action for certain classes of quinoline derivatives. However, the available research primarily focuses on quinoline-3-carboxylic acids as DNA binding agents, and there is a lack of direct evidence for significant DNA or RNA binding by quinoline-4-carboxylic acids like this compound.

Studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that these molecules can act as DNA minor groove binding agents. nih.govresearchgate.net In silico modeling of these compounds with a DNA dodecanucleotide sequence revealed that they preferentially bind to the A/T-rich region of the minor groove. nih.govresearchgate.net The interaction is stabilized by hydrogen bonds between the substituents on the quinoline ring and the nucleic acid bases. nih.govresearchgate.net Specifically, a carbonyl group at the C(2) position was identified as a key hydrogen bond donor/acceptor for interactions with adenine (B156593) and guanine. nih.govresearchgate.net

While this provides a mechanistic basis for DNA interaction within the broader quinoline family, it is important to note the structural differences between quinoline-3-carboxylic acids and quinoline-4-carboxylic acids. The position of the carboxylic acid group and the substitution patterns significantly influence the molecule's geometry and electronic properties, which in turn dictate its ability to fit within the DNA minor groove and form stable interactions. To date, similar detailed investigations into the DNA/RNA binding potential of quinoline-4-carboxylic acids are not prominently featured in the scientific literature.

Structure-Mechanism Relationships for Substituted Quinoline Carboxylic Acids

The biological mechanism of action of substituted quinoline carboxylic acids is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have elucidated key molecular features that govern their potency and selectivity as enzyme inhibitors. For the well-studied quinoline-4-carboxylic acid inhibitors of DHODH, a clear SAR has been established. nih.gov

The three principal regions governing the inhibitory activity against DHODH are:

The C(2) position: There is a strong preference for bulky, hydrophobic substituents at this position. nih.gov Groups like biphenyl (B1667301) or other aryl moieties engage in favorable hydrophobic interactions within a channel of the enzyme's active site. The cyclopropyl (B3062369) group in this compound would also occupy this hydrophobic pocket.

The C(4) position: A carboxylic acid or its corresponding salt at this position is a strict requirement for high-potency inhibition of DHODH. nih.gov This group acts as the primary anchor, forming critical electrostatic interactions with positively charged and polar residues in the active site. nih.govacs.org

The benzo portion of the quinoline ring: Substitutions on this part of the molecule can modulate the compound's physicochemical properties and introduce additional interactions with the enzyme. For instance, the presence of a fluorine atom at the C(6) position in the potent inhibitor brequinar enhances its activity. nih.gov The bromo substituent at the C(5) position in this compound would similarly influence the electronic properties and steric profile of the quinoline ring system.

Table 2: Structure-Activity Relationship (SAR) for Quinoline-4-Carboxylic Acid Analogues as DHODH Inhibitors
Molecular RegionFavorable Substituents/FeaturesContribution to MechanismReference
C(2) PositionBulky, hydrophobic groups (e.g., biphenyl, aryl, cyclopropyl)Engages in hydrophobic interactions within the enzyme's binding channel. nih.gov
C(4) PositionCarboxylic acid or carboxylate saltActs as a crucial anchor, forming salt bridges and hydrogen bonds with key residues. nih.govnih.govacs.org
Benzo RingHalogens (e.g., fluoro, bromo) and other substituentsModulates electronic properties and can form additional interactions with the enzyme. nih.gov

In the context of HDAC inhibition by 2-phenylquinoline-4-carboxylic acids, the structure-mechanism relationship involves the quinoline moiety acting as a surface recognition element, while the nature and length of the linker and the type of zinc-binding group dictate the potency and isoform selectivity. nih.gov

These findings underscore the importance of specific structural motifs for the biological activity of quinoline carboxylic acids. The combination of a C(4)-carboxylic acid for anchoring, a C(2)-hydrophobic group for affinity, and various substituents on the benzo ring for fine-tuning the interaction provides a versatile scaffold for designing potent and selective enzyme inhibitors.

Computational and Theoretical Investigations of 5 Bromo 2 Cyclopropylquinoline 4 Carboxylic Acid

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is pivotal for understanding how a ligand, such as a quinoline-4-carboxylic acid derivative, might interact with a biological target, typically a protein or enzyme.

For the quinoline (B57606) scaffold, molecular docking has been employed to explore potential therapeutic applications. For instance, various 2-aryl/heteroaryl-quinoline-4-carboxylic acid derivatives have been docked against malarial, tuberculosis, and cancer protein targets. ijcps.org In one such study, 2-(4-bromophenyl)quinoline-4-carboxylic acid demonstrated a strong binding affinity with a malarial protein (PDB ID: 1CET), achieving an interaction energy of -8.29 kcal/mol and forming five hydrogen bonds. ijcps.org Similarly, docking studies of quinoline derivatives against the HIV reverse transcriptase active site have been performed, with some chloro- and bromo-substituted compounds showing potent activity. nih.gov

In the case of 5-Bromo-2-cyclopropylquinoline-4-carboxylic acid, molecular docking could elucidate its binding mode within the active sites of various enzymes. The quinoline core is known to interact with the hinge region of kinases, acting as an ATP-competitive inhibitor. mdpi.com Docking simulations would likely show the quinoline nitrogen forming crucial hydrogen bonds, while the cyclopropyl (B3062369) and bromo substituents could engage in hydrophobic and halogen bonding interactions, respectively, potentially enhancing binding affinity and selectivity. The carboxylic acid group is also a key feature, often forming salt bridges or hydrogen bonds with positively charged or polar residues in the target's active site.

Table 1: Example Molecular Docking Scores of Analogous Quinolone Derivatives against Various Protein Targets

Compound/Analogue Target Protein (PDB ID) Binding Affinity (kcal/mol)
2-(4-bromophenyl)quinoline-4-carboxylic acid Malarial Protein (1CET) -8.29 ijcps.org
6-methoxyquinoline PfDHFR (1J3I) -10.2 jneonatalsurg.com
4-amino-7-chloroquinoline PfDHFR (1J3I) -9.8 jneonatalsurg.com
Levofloxacin Human Kallikrein 7 -6.6 thesciencein.orgresearchgate.net

This table presents data from studies on analogous compounds to illustrate the application of molecular docking.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule. These methods can predict a wide range of characteristics, including molecular geometry, charge distribution, orbital energies, and reactivity indices.

For quinoline derivatives, DFT calculations have been used to optimize molecular structures before performing molecular docking, ensuring that the ligand conformation is energetically favorable. jneonatalsurg.com Such calculations are also crucial for deriving the pharmacophoric features of a molecule—the essential spatial arrangement of features that enable it to interact with a specific target receptor. jneonatalsurg.com

Applying quantum chemical methods to this compound would provide insights into its electronic structure. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal regions susceptible to electrophilic and nucleophilic attack, respectively. The electrostatic potential map would highlight the distribution of charge across the molecule, indicating which atoms are likely to participate in hydrogen bonding or other electrostatic interactions. These theoretical calculations can also help in understanding the stability and reactivity of the molecule, guiding the synthesis of more potent analogues.

Table 2: Theoretical Physicochemical Properties of a Quinolone Analogue

Parameter Value
Molecular Weight 361.0
LogP -0.34
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

This data for Levofloxacin, a quinolone derivative, is provided as an example of properties that can be predicted through computational methods. researchgate.net

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of ligand-target interactions, complementing the static picture offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can reveal the stability of a ligand in the binding pocket, the role of solvent molecules, and conformational changes in the protein upon ligand binding.

MD simulations have been successfully applied to study the complexes of various quinoline-based inhibitors with their protein targets. For example, simulations of quinoline-3-carboxamides (B1200007) with DNA damage and response kinases have been used to establish the stability of the interactions observed in docking studies. mdpi.com In another study, MD simulations of 4-aminoquinoline (B48711) derivatives with EGFR and VEGFR-2 identified key amino acid residues crucial for dual inhibitory activity and confirmed the stability of the compounds in the binding sites over a 50 ns simulation. nih.gov An integrated in silico workflow, including MD simulations, demonstrated the stable binding of 2-aryl-quinoline-4-carboxylic acid derivatives to Leishmania major N-myristoyltransferase. nih.govresearchgate.net

For this compound, MD simulations could be used to validate the binding poses predicted by molecular docking. These simulations would show how the compound and its target protein adapt to each other, providing a more accurate estimation of the binding free energy. Furthermore, MD can help to understand the kinetic aspects of binding, such as the residence time of the compound in the active site, which is an important parameter for drug efficacy.

Table 3: Parameters for a Typical Molecular Dynamics Simulation of a Ligand-Protein Complex

Parameter Description
Force Field CHARMM36, AMBER
Software NAMD, GROMACS, Desmond
Simulation Time 100 ns or more mdpi.com
Solvent Model Explicit water (e.g., TIP3P)
Ensemble NPT (isothermal-isobaric)
Temperature 300 K

This table outlines typical parameters used in MD simulations of protein-ligand complexes as found in studies on related compounds. mdpi.commdpi.comchemrxiv.orgchemrxiv.org

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach, combined with the design of virtual combinatorial libraries, accelerates the identification of novel lead compounds.

The quinoline-4-carboxylic acid scaffold is a versatile starting point for the design of new bioactive compounds. nih.gov Virtual screening of quinoline-based compounds has been used to identify potential antibacterial agents by docking them against targets like Human Kallikrein 7. thesciencein.orgresearchgate.net The process often involves generating a combinatorial library by modifying different parts of a lead structure. For this compound, a virtual library could be created by systematically altering the substituents at various positions of the quinoline ring. For example, the bromo group could be replaced with other halogens or small hydrophobic moieties, and the cyclopropyl group could be substituted with other cyclic or acyclic alkyl groups.

These newly designed virtual analogues can then be screened in silico for their predicted binding affinity to a specific target, as well as for their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). This allows for the prioritization of a smaller, more manageable number of compounds for chemical synthesis and experimental testing, thereby streamlining the drug discovery process.

Analytical and Spectroscopic Elucidation Strategies in Quinoline Carboxylic Acid Research

Chromatographic Separation Techniques for Compound Isolation and Purity Assessment

Chromatographic methods are indispensable for the isolation and purification of quinoline (B57606) carboxylic acids from reaction mixtures and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose. The separation of aromatic carboxylic acids can be complex due to their ionic nature. nih.gov

In a typical HPLC analysis of a compound like 5-bromo-2-cyclopropylquinoline-4-carboxylic acid, a reversed-phase column (e.g., C18) is often employed. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The retention of the compound can be controlled by adjusting the pH of the mobile phase and the solvent composition. nih.gov For acidic compounds, ion-suppressing reversed-phase HPLC is a common approach, where an acidic modifier is added to the mobile phase to neutralize the carboxylic acid group, leading to better peak shape and retention. nih.gov In more challenging separations, ion-pairing reagents may be added to the mobile phase to enhance the retention and resolution of ionic analytes. nih.gov

Thin-Layer Chromatography (TLC) is another valuable technique for monitoring the progress of reactions and for preliminary purity checks, often using a mobile phase of n-hexane and ethyl acetate. ui.ac.id

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

ParameterValue
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 20% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time Dependent on the specific conditions and compound

Spectroscopic Methods for Structural Assignment (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are crucial for the unambiguous structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the quinoline ring, the cyclopropyl (B3062369) group, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would help confirm the substitution pattern on the quinoline core. For instance, quinoline protons typically appear in the range of 7.5-9.5 ppm. chemicalbook.comchemicalbook.com The cyclopropyl protons would exhibit characteristic multiplets in the upfield region of the spectrum. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be expected at a downfield chemical shift (around 160-180 ppm). The chemical shifts of the carbons in the quinoline ring and the cyclopropyl group would further corroborate the proposed structure.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H (Quinoline)7.5 - 9.0Multiplets
Cyclopropyl-H0.8 - 1.5Multiplets
Carboxylic Acid-H>10Broad Singlet

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be employed to obtain a precise mass measurement, which can be used to confirm the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for quinoline-4-carboxylic acids include the loss of the carboxylic acid group (a loss of 45 mass units). chempap.org The presence of a bromine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Expected Mass Spectrometry Data for this compound (C₁₃H₁₀BrNO₂)

IonExpected m/z (for ⁷⁹Br)Expected m/z (for ⁸¹Br)
[M+H]⁺307.9917309.9896
[M-COOH]⁺261.9968263.9947

Advanced X-ray Crystallography for Absolute Stereochemistry and Conformation

For this compound, obtaining a single crystal of suitable quality would allow for its analysis by X-ray diffraction. The resulting crystal structure would confirm the connectivity of the atoms and the planarity of the quinoline ring. It would also reveal the relative orientation of the cyclopropyl group and the carboxylic acid substituent. nih.goveurjchem.com

In cases where chiral centers are present, X-ray crystallography can be used to determine the absolute stereochemistry of the molecule. nih.gov While this compound itself is not chiral, this technique is invaluable for related compounds with stereogenic centers. The crystal structure is often stabilized by a network of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups. eurjchem.com

Table 4: Hypothetical Crystallographic Data for this compound

ParameterPossible Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 8.2 Å, c = 14.1 Åβ = 95°
Molecules per Unit Cell (Z) 4
Calculated Density 1.75 g/cm³

Structure Activity Relationship Sar and Ligand Design Principles for Optimizing Quinoline Carboxylic Acid Analogues

Rational Design Based on Substituent Effects on Biological Activity

Structure-activity relationship studies for quinoline-4-carboxylic acid analogues have identified three critical regions on the molecule where substitutions significantly impact biological activity. These regions are the C2 position, the C4 position, and the benzo portion of the quinoline (B57606) ring nih.gov. The rational design of new analogues, such as 5-Bromo-2-cyclopropylquinoline-4-carboxylic acid, leverages these findings to achieve desired therapeutic effects.

C2 Position: Research indicates a requirement for bulky, hydrophobic substituents at the C2 position for potent activity nih.gov. The cyclopropyl (B3062369) group in this compound fulfills this requirement, providing a lipophilic and sterically significant moiety that can engage in favorable interactions within a target's binding pocket.

C4 Position: There is a stringent requirement for a carboxylic acid group or its corresponding salts at the C4 position nih.gov. This functional group is often essential for binding to the target receptor, potentially through ionic interactions or hydrogen bonding. The recognition and binding of various carboxylic acids, including those on a quinoline scaffold, often involve the quinoline ring nitrogen and the carboxylic acid group itself beilstein-journals.orgnih.gov.

Benzo Ring Substitutions: The nature and position of substituents on the fused benzene (B151609) ring significantly modulate the compound's activity. The 5-bromo substituent in the title compound is an electron-withdrawing group that can alter the electronic distribution of the entire ring system, influencing factors like pKa, binding affinity, and metabolic stability. SAR studies have shown that substitutions at various positions, including C6 and C8, can have a marked effect on the biological profile nih.govresearchgate.net.

PositionSubstituent TypeGeneral Effect on Biological ActivityRationale
C2 Bulky, hydrophobic groups (e.g., cyclopropyl, phenyl)Increases potencyEnhances hydrophobic interactions in the target binding site. nih.gov
C4 Carboxylic acid or its saltEssential for activityActs as a key binding motif (pharmacophore) through hydrogen bonding or ionic interactions. nih.gov
C5 Halogens (e.g., Bromo)Modulates electronic properties and lipophilicityCan influence binding affinity and pharmacokinetic properties.
C6/C7 Various groups (e.g., fluoro, methylenedioxy)Can enhance activity and alter spectrumAffects overall molecular properties and potential for specific interactions. nih.gov
C8 Various groupsCan significantly affect specific activitiesSubstitution at this position has been shown to impact NO-inhibitory activity. researchgate.net

Bioisosteric Replacements in Quinoline Carboxylic Acid Scaffolds

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to improve a lead compound's physicochemical and pharmacokinetic properties while retaining its biological activity cambridgemedchemconsulting.comnih.gov. A bioisostere is a functional group or molecule that has similar physical or chemical properties to another, which it can replace in a drug. For the quinoline carboxylic acid scaffold, the C4-carboxylic acid is a primary target for such modifications.

The carboxylic acid group, while often crucial for potency, can lead to poor membrane permeability and rapid metabolism, limiting oral bioavailability drughunter.com. Replacing it with a suitable bioisostere can mitigate these issues. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids.

Tetrazoles: The tetrazole ring is a well-established non-classical bioisostere for the carboxylic acid group. It possesses a similar acidic pKa and spatial arrangement of hydrogen bond donors and acceptors. A classic example is the drug losartan, where replacing a carboxylic acid with a tetrazole ring resulted in a tenfold increase in potency and significantly improved bioavailability drughunter.com.

Acyl Sulfonamides: These compounds can also mimic the acidic properties of carboxylic acids. They offer advantages such as increased lipophilicity and improved metabolic stability compared to the parent carboxylate drughunter.com.

The goal of a bioisosteric replacement is to create a new molecule with similar or improved biological properties by modifying aspects like toxicity, metabolic pathways, or activity cambridgemedchemconsulting.com.

Original GroupBioisosteric ReplacementKey Properties & AdvantagesExample Application
Carboxylic Acid (-COOH)Tetrazole Similar pKa and geometry; can improve potency and oral bioavailability. drughunter.comLosartan (Angiotensin II antagonist) drughunter.com
Carboxylic Acid (-COOH)Acyl Sulfonamide (-CONHSO₂R)Weaker acid than carboxylic acid; can increase lipophilicity and metabolic stability. drughunter.comVarious enzyme inhibitors
Carboxylic Acid (-COOH)Hydroxamic Acid (-CONHOH)Acts as a metal-chelating group.Histone deacetylase (HDAC) inhibitors

Exploration of Stereochemical Influences on Molecular Recognition

Molecular recognition is highly dependent on the three-dimensional structure of both the ligand and its biological target. Stereochemistry, the spatial arrangement of atoms within a molecule, plays a pivotal role in determining the efficacy and selectivity of a drug. If a chiral center is introduced into the quinoline carboxylic acid scaffold, for example, through substituents, the different enantiomers or diastereomers can exhibit vastly different biological activities.

This is because the binding sites of proteins and enzymes are chiral themselves, leading to stereospecific interactions. One enantiomer may fit perfectly into the binding site, leading to a potent therapeutic effect, while the other may bind weakly or not at all. In some cases, the "inactive" enantiomer can even cause undesirable side effects.

Studies on amino acid-based prodrugs have demonstrated the importance of stereochemistry. For instance, the L-configuration of an amino acid promoiety is often transported more efficiently across cell membranes via specific transporters compared to the D-configuration mdpi.com. This highlights that even in parts of the molecule designed to be cleaved off (as in a prodrug), stereochemistry can profoundly impact the pharmacological profile by influencing absorption and distribution. Therefore, when designing analogues of this compound, the introduction of any chiral centers would necessitate the separation and individual evaluation of each stereoisomer to identify the most active and safest candidate.

Prodrug Strategies for Improved Pharmacological Profiles

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in vivo, typically through enzymatic or chemical transformation nih.gov. This strategy is often employed to overcome undesirable properties of the parent drug, such as poor solubility, low membrane permeability, rapid metabolism, or lack of site-specific delivery .

The carboxylic acid group at the C4 position of the quinoline scaffold is an ideal chemical handle for creating prodrugs nih.gov. By converting the carboxylic acid into an ester or an amide, its physicochemical properties can be significantly altered.

Improving Solubility: To enhance water solubility for intravenous formulations, the carboxylic acid can be converted into a phosphate ester or an amino acid ester prodrug. These polar groups increase aqueous solubility and are designed to be cleaved by endogenous phosphatases or esterases to release the active drug .

Enhancing Permeability: For improved oral absorption, the polar carboxylic acid can be masked by forming a more lipophilic ester. This allows the prodrug to better permeate the lipid bilayers of the gastrointestinal tract. Once absorbed into the bloodstream, esterases hydrolyze the ester, regenerating the active carboxylic acid nih.govnih.gov.

Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are overexpressed in target tissues, such as tumors. For example, linking the quinoline carboxylic acid to an amino acid or a dipeptide can facilitate uptake by specific amino acid transporters that may be more active in cancer cells mdpi.com.

The following table outlines common prodrug strategies applicable to the C4-carboxylic acid group.

Prodrug MoietyLinkageProperty to ImproveActivation Mechanism
Alcohol (e.g., Ethanol)EsterMembrane PermeabilityHydrolysis by esterases nih.gov
Amino AcidEster or AmideSolubility, Targeted UptakeHydrolysis, transporter-mediated uptake mdpi.com
PhosphatePhosphate EsterWater SolubilityHydrolysis by phosphatases

Emerging Research Directions and Future Perspectives for Brominated Cyclopropylquinoline Carboxylic Acids

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods like the Doebner-von Miller, Skraup, and Pfitzinger reactions. tandfonline.comnih.gov However, these methods often involve harsh conditions, toxic reagents, and long reaction times, prompting a shift towards more sustainable and environmentally friendly approaches. acs.orgnih.govimist.ma The development of green chemistry methodologies is a key focus in the synthesis of brominated cyclopropylquinoline carboxylic acids.

Key aspects of these modern synthetic strategies include:

Minimization of Waste: Adhering to the principles of sustainable chemistry to reduce waste, solvent consumption, and energy input. researchgate.net

Green Catalysts and Solvents: The use of eco-friendly catalysts such as p-toluenesulfonic acid (p-TSA) and cerium nitrate (B79036), along with greener solvents like ethanol (B145695) and water, is being explored to create more sustainable synthetic pathways. tandfonline.comresearchgate.net

One-Pot Synthesis: One-pot multicomponent reactions are gaining traction as they offer a more efficient and atom-economical approach to synthesizing complex quinoline derivatives. rsc.orgnih.gov

Nanocatalysts: The application of nanocatalysts is emerging as a promising alternative for the efficient synthesis of quinolines due to their unique properties. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Quinoline Derivatives

Feature Traditional Synthesis Green Synthesis
Reaction Conditions High temperatures, harsh reagents Milder conditions, reusable catalysts
Solvents Often hazardous organic solvents Water, ethanol, or solvent-free conditions
Efficiency Can have lower yields and multiple steps Higher yields, often one-pot procedures
Environmental Impact Higher waste generation and pollution Reduced waste and environmental footprint

Exploration of New Biological Targets and Therapeutic Areas

Quinoline derivatives are known for their broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netnih.govrsc.org Research into brominated cyclopropylquinoline carboxylic acids is focused on identifying new biological targets and expanding their therapeutic applications. The introduction of bromine atoms can enhance the lipophilicity of the compounds, potentially improving their membrane permeability and bioavailability. researchgate.net

Recent studies have highlighted the potential of quinoline-4-carboxylic acid derivatives in several therapeutic areas:

Anticancer Activity: These compounds have shown significant antiproliferative activity against various cancer cell lines, including breast, cervical, and colon cancer. nih.govnih.govnih.govresearchgate.net Some derivatives act as potent inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH) and SIRT3, which are crucial for cancer cell proliferation. nih.govfrontiersin.org

Anti-inflammatory Properties: Certain quinoline-4-carboxylic acids have demonstrated impressive anti-inflammatory effects, comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

Antiviral and Antimicrobial Potential: The quinoline scaffold is a key component in many antimicrobial and antiviral drugs. rsc.orgacs.org Ongoing research aims to develop new derivatives with enhanced activity against resistant strains of bacteria and viruses.

The structural versatility of the quinoline nucleus allows for modifications that can lead to the discovery of compounds with novel mechanisms of action and improved therapeutic profiles. nih.gov

Application in Materials Science and Nano-biotechnology

Beyond their therapeutic potential, quinoline-based compounds are finding applications in the realm of materials science and nano-biotechnology. Their unique photophysical properties make them suitable for use as organic ligands and fluorescence probes. nih.gov

Emerging applications include:

Nanocatalysts: Quinoline derivatives are being utilized in the synthesis of nanocatalysts, which have wide-ranging applications in organic transformations, photocatalysis, and environmental technologies. nih.gov

Drug Delivery Systems: Nanoformulations, such as polymeric or metallic nanoparticles, micelles, and liposomes, are being developed to improve the delivery and therapeutic efficacy of quinoline-based drugs. nih.gov These systems can enhance bioavailability, protect the drug from metabolic degradation, and enable targeted delivery to specific cells or tissues. nih.gov

The integration of quinoline chemistry with nanotechnology opens up new avenues for creating advanced materials with tailored properties for various technological and biomedical applications.

Advances in High-Throughput Screening and Lead Optimization Technologies

The discovery and development of new drugs is a complex and resource-intensive process. Advances in high-throughput screening (HTS) and lead optimization technologies are accelerating the identification of promising quinoline-based drug candidates.

Modern drug discovery efforts are leveraging:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds to identify those with desired biological activity. mdpi.com Microdroplet reaction technology combined with mass spectrometry is being used to quickly determine optimal synthesis conditions for quinoline derivatives. nih.govnih.govresearchgate.net

Lead Optimization: Once a "hit" compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.netvichemchemie.com This involves systematic structural modifications and in-silico modeling to design derivatives with enhanced therapeutic potential. mdpi.com

These technologies enable a more efficient and data-driven approach to drug discovery, reducing the time and cost associated with bringing new therapies to the market.

Table 2: Key Technologies in Modern Quinoline Drug Discovery

Technology Application Benefit
High-Throughput Screening (HTS) Rapidly test thousands of compounds for biological activity. Faster identification of initial "hit" compounds.
In-Silico Modeling Predict the properties and interactions of molecules with biological targets. Reduces the need for extensive laboratory testing in early stages.
Combinatorial Chemistry Systematically create large libraries of related compounds. Expands the chemical space for screening.
Structure-Activity Relationship (SAR) Studies Analyze how chemical structure relates to biological activity. Guides the rational design of more potent and selective compounds.

Collaborative and Interdisciplinary Research Frameworks in Quinoline Chemistry

The multifaceted nature of quinoline research, spanning from fundamental synthesis to clinical applications and materials science, necessitates a collaborative and interdisciplinary approach. The continued growth of the quinoline market is expected to be driven by increasing demand from the pharmaceutical, agrochemical, and chemical industries. futuremarketinsights.com

Future progress in the field will rely on:

Interdisciplinary Collaboration: Partnerships between synthetic chemists, medicinal chemists, biologists, pharmacologists, and materials scientists are crucial for translating basic research into tangible applications.

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can facilitate the discovery, development, and commercialization of new quinoline-based products.

Global Research Networks: International collaborations can foster the exchange of knowledge, resources, and expertise, accelerating the pace of innovation in quinoline chemistry.

Such collaborative frameworks are essential for tackling the complex challenges in drug discovery and materials science and for fully realizing the potential of brominated cyclopropylquinoline carboxylic acids and related compounds.

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-cyclopropylquinoline-4-carboxylic acid, and what are their key intermediates?

The synthesis typically involves cyclopropane ring formation and quinoline core assembly. A common approach includes:

  • Step 1 : Cyclopropane introduction via [2+1] cycloaddition using rhodium catalysts under mild conditions to preserve bromine functionality .
  • Step 2 : Quinoline core construction via Friedländer or Skraup synthesis, with bromine introduced via electrophilic substitution or post-functionalization .
  • Key intermediates : 2-Cyclopropylquinoline-4-carboxylic acid and brominated precursors (e.g., 6-bromoquinoline derivatives). Purity is verified using HPLC (>95%) and NMR (absence of cyclopropane ring-opening byproducts) .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at concentrations ≤10 mM. Pre-sonication for 15–30 minutes enhances dissolution .
  • Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the cyclopropane ring or bromine displacement. Stability tests via TLC over 72 hours show <5% degradation under these conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm cyclopropane protons (δ 1.2–1.5 ppm, multiplet) and quinoline carbons (δ 120–160 ppm). Bromine’s deshielding effect shifts the C-6 quinoline carbon to δ 130–135 ppm .
  • HRMS : Validate molecular weight (292.13 g/mol, [M+H]+ at m/z 293.13) and isotopic patterns for bromine (1:1 ratio for M and M+2 peaks) .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using the bromine substituent?

  • Catalyst selection : Pd(PPh3)4 or XPhos Pd G3 in THF/water (3:1) at 80°C achieves >80% yield. Base choice (K2CO3 vs. Cs2CO3) impacts aryl boronic acid coupling efficiency .
  • Contradictions : Some studies report side reactions (cyclopropane ring opening) at >100°C. Lower temperatures (60–70°C) with microwave assistance mitigate this .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Purity reassessment : Batch-to-batch variability in bromine content (e.g., 95% vs. >98% purity) alters IC50 values in enzyme assays. Reproduce results using HPLC-purified batches .
  • Solvent effects : DMSO concentrations >1% in cell-based assays may inhibit target proteins. Use solvent controls and LC-MS to confirm compound integrity post-dosing .

Q. How can computational modeling predict reactivity or binding modes of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilic regions (e.g., C-6 bromine as a reactive site for nucleophilic substitution) .
  • Docking studies : The carboxylic acid group forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR). MD simulations (50 ns) validate stability of the cyclopropane-quinoline scaffold in hydrophobic pockets .

Methodological Notes

  • Contraindicated protocols : Avoid aqueous basic conditions (pH >10), which hydrolyze the cyclopropane ring .
  • Data validation : Cross-reference NMR shifts with PubChem datasets (DTXSID80361166) to confirm structural assignments .

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Reactant of Route 1
5-Bromo-2-cyclopropylquinoline-4-carboxylic acid
Reactant of Route 2
5-Bromo-2-cyclopropylquinoline-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.